molecular formula C22H26N2O2 B10973873 (3-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

(3-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B10973873
M. Wt: 350.5 g/mol
InChI Key: JSDAIGXTCLHOOI-JXMROGBWSA-N
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Description

(3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of an ethoxyphenyl group and a piperazino group linked through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the ethoxyphenyl and piperazino precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine

In medicinal chemistry, (3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-ETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

(3-ethoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N2O2/c1-2-26-21-12-6-11-20(18-21)22(25)24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-12,18H,2,13-17H2,1H3/b10-7+

InChI Key

JSDAIGXTCLHOOI-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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